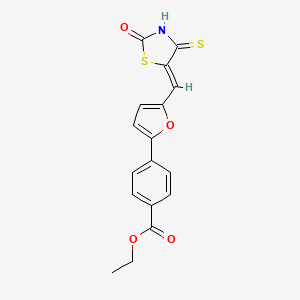

(Z)-ethyl 4-(5-((2-oxo-4-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[5-[(Z)-(2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4S2/c1-2-21-16(19)11-5-3-10(4-6-11)13-8-7-12(22-13)9-14-15(23)18-17(20)24-14/h3-9H,2H2,1H3,(H,18,20,23)/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWGNXSBXNHLRH-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=S)NC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=S)NC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 4-(5-((2-oxo-4-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoate is a compound of interest in pharmacological research due to its potential biological activities. The compound, characterized by the molecular formula and a molecular weight of 359.41 g/mol, has garnered attention for its structural features that suggest various therapeutic applications.

Chemical Structure and Properties

The compound features a thioxothiazolidin moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure is notable for its potential interactions with biological targets, including enzymes and receptors involved in disease processes.

Biological Activity Overview

Research indicates that compounds containing thiazolidin derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Thiazolidin derivatives have shown significant antimicrobial properties against various pathogens. Studies have demonstrated that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .

- Antiviral Activity : Some thiazolidin derivatives have been evaluated for their antiviral properties, particularly against HIV. For example, derivatives similar to this compound have demonstrated anti-HIV activity in vitro .

- Antitumor Activity : Thiazolidin-based compounds are also being investigated for their potential as anticancer agents. Their ability to modulate cellular pathways involved in tumor growth and metastasis is of particular interest .

Case Studies and Experimental Data

-

Antimicrobial Evaluation :

- A study evaluated several thiazolidin derivatives, including those structurally related to this compound, against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL, demonstrating moderate to good activity .

- Antiviral Screening :

- Antitumor Potential :

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs (Table 1) share the thiazolidinone-thioxo scaffold, furan/benzene substituents, or ester functionalities.

Table 1: Structural Comparison

Key Observations :

Key Observations :

Physicochemical Properties

Table 3: Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.